7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid
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Overview
Description
The compound 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid is a complex organic molecule with significant applications in various fields. It is known for its unique structure, which combines a purine derivative with a nicotinic acid moiety. This compound is often studied for its potential therapeutic properties and its role in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid involves multiple stepsThe final step involves the coupling of the purine derivative with pyridine-3-carboxylic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity. The process often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid: has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of purine chemistry and reaction mechanisms.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Xanthinol: A similar compound with a purine structure, used in studies of vasodilation and cognitive enhancement.
Xanthinol nicotinate: Another related compound, known for its use in improving blood flow and treating peripheral vascular diseases
Uniqueness
What sets 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid apart is its unique combination of a purine derivative and nicotinic acid. This structure provides it with distinct biochemical properties and potential therapeutic applications that are not found in other similar compounds .
Properties
Molecular Formula |
C19H27N6O6+ |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H22N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-10,19-20H,4-7H2,1-3H3;1-4H,(H,8,9)/q+1; |
InChI Key |
VTJACYSKQPDANE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(CN(C)CCO)O.C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
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